molecular formula C16H22N2O4 B8627868 Tert-butyl 4-[(3-hydroxyphenyl)methyl]-3-oxopiperazine-1-carboxylate

Tert-butyl 4-[(3-hydroxyphenyl)methyl]-3-oxopiperazine-1-carboxylate

Cat. No.: B8627868
M. Wt: 306.36 g/mol
InChI Key: IGSMDTXDMZYHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[(3-hydroxyphenyl)methyl]-3-oxopiperazine-1-carboxylate is a synthetic organic compound characterized by the presence of a hydroxybenzyl group and a tert-butyloxycarbonyl-protected piperazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction parameters, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-[(3-hydroxyphenyl)methyl]-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-[(3-hydroxyphenyl)methyl]-3-oxopiperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 4-[(3-hydroxyphenyl)methyl]-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxybenzyl group can participate in hydrogen bonding and other non-covalent interactions, while the Boc-protected piperazinone ring can undergo deprotection under acidic conditions to reveal reactive sites for further chemical modifications .

Comparison with Similar Compounds

    1-[3-(Hydroxy)benzyl]-4-(tert-butyloxy)carbonyl-2-piperidine: Similar structure but with a piperidine ring instead of piperazinone.

    1-[3-(Hydroxy)benzyl]-4-(tert-butyloxy)carbonyl-2-pyrrolidinone: Contains a pyrrolidinone ring instead of piperazinone.

Uniqueness: The presence of both hydroxybenzyl and Boc-protected piperazinone moieties allows for versatile chemical transformations and interactions .

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

tert-butyl 4-[(3-hydroxyphenyl)methyl]-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-8-7-17(14(20)11-18)10-12-5-4-6-13(19)9-12/h4-6,9,19H,7-8,10-11H2,1-3H3

InChI Key

IGSMDTXDMZYHAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC2=CC(=CC=C2)O

Origin of Product

United States

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